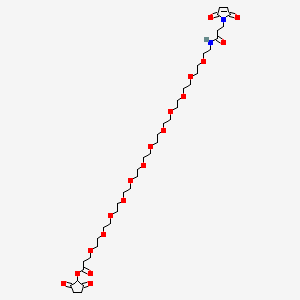
1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium is a compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium can be synthesized through several methods. One common method involves the reaction of o-phenylenediamine with formic acid or its derivatives under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound often involves the use of high-throughput screening techniques and automated synthesis processes to optimize yield and purity. The compound can be produced in large quantities using continuous flow reactors and other advanced manufacturing technologies .
化学反応の分析
Types of Reactions
1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various benzimidazole derivatives, which can have different functional groups attached to the benzimidazole ring. These derivatives often exhibit unique chemical and biological properties .
科学的研究の応用
1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium involves its interaction with specific molecular targets and pathways. The compound acts as a strong electron donor, which allows it to participate in redox reactions and influence the electronic properties of materials. In biological systems, it can inhibit the activity of certain enzymes and proteins, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol: Known for its anti-virulence activity against methicillin-resistant Staphylococcus aureus (MRSA).
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole: Used as an n-type dopant in organic electronics.
Uniqueness
1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium is unique due to its strong electron-donating properties and its ability to participate in a wide range of chemical reactions. Its versatility in both chemical and biological applications makes it a valuable compound for research and industrial use .
特性
CAS番号 |
769-15-3 |
|---|---|
分子式 |
C9H13N2+ |
分子量 |
149.21 g/mol |
IUPAC名 |
1,3-dimethyl-1,2-dihydrobenzimidazol-1-ium |
InChI |
InChI=1S/C9H12N2/c1-10-7-11(2)9-6-4-3-5-8(9)10/h3-6H,7H2,1-2H3/p+1 |
InChIキー |
GEPFDEGNEBYCSR-UHFFFAOYSA-O |
正規SMILES |
C[NH+]1CN(C2=CC=CC=C21)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]ammonium](/img/structure/B14756394.png)


![N-[(2-Chlorobiphenyl-4-Yl)methyl]-Beta-Alanyl-N-(3-Carboxyphenyl)-Beta-Alaninamide](/img/structure/B14756409.png)



![1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid;4-methylbenzenesulfonic acid](/img/structure/B14756426.png)

